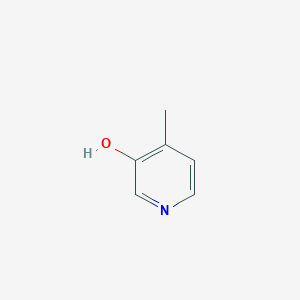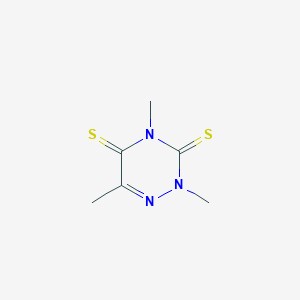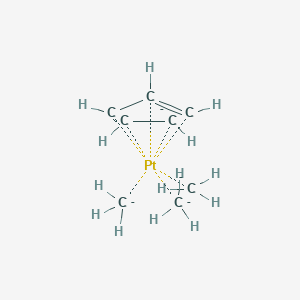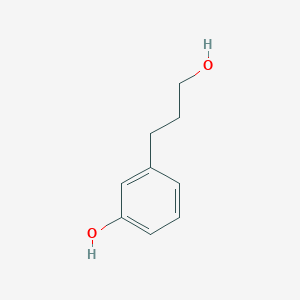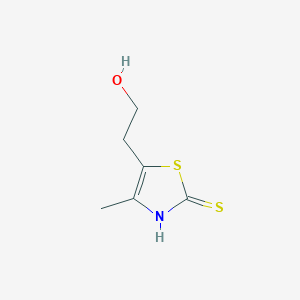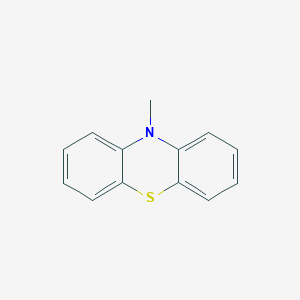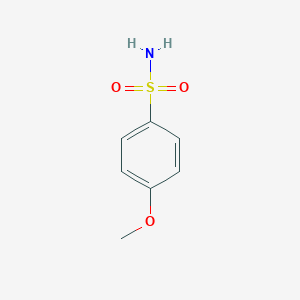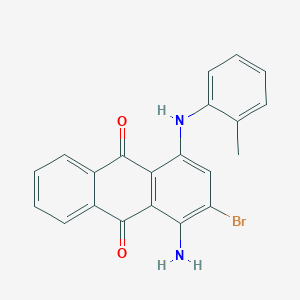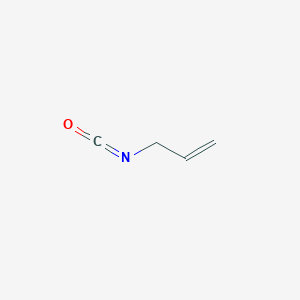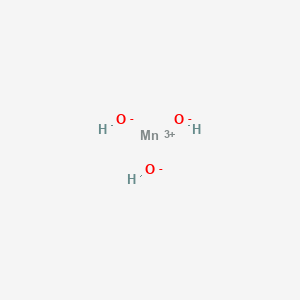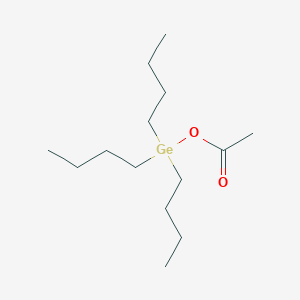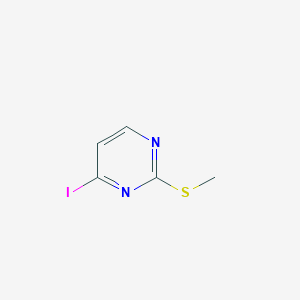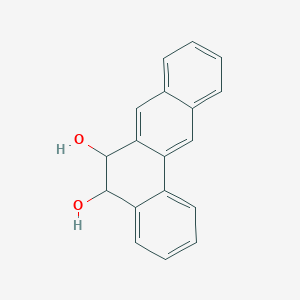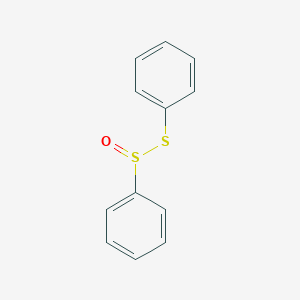
Benzenesulfinothioic acid, S-phenyl ester
Vue d'ensemble
Description
Benzenesulfinothioic acid, S-phenyl ester, also known as SBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder with a molecular formula of C7H7O2S2. SBP has been shown to have a variety of potential applications in the field of scientific research, including as a tool for studying biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Benzenesulfinothioic acid, S-phenyl ester involves the reaction of the compound with sulfenic acid in proteins. This reaction leads to the formation of a stable adduct, which can then be detected using various analytical techniques. The reaction between Benzenesulfinothioic acid, S-phenyl ester and sulfenic acid is highly specific, allowing for the detection of this important post-translational modification in proteins.
Effets Biochimiques Et Physiologiques
Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of biochemical and physiological effects. One of the primary effects of Benzenesulfinothioic acid, S-phenyl ester is its ability to react with sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells. Additionally, Benzenesulfinothioic acid, S-phenyl ester has been shown to have antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Benzenesulfinothioic acid, S-phenyl ester in lab experiments is its high specificity for sulfenic acid in proteins. This specificity allows for the detection of this important post-translational modification with high accuracy. Additionally, Benzenesulfinothioic acid, S-phenyl ester is relatively easy to synthesize and has a long shelf-life, making it a practical reagent for use in lab experiments. However, one of the limitations of using Benzenesulfinothioic acid, S-phenyl ester is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a variety of potential future directions for research involving Benzenesulfinothioic acid, S-phenyl ester. One area of focus could be the development of new analytical techniques for detecting sulfenic acid in proteins using Benzenesulfinothioic acid, S-phenyl ester. Additionally, further research could be conducted to explore the potential therapeutic applications of Benzenesulfinothioic acid, S-phenyl ester, particularly in the treatment of conditions related to oxidative stress. Finally, Benzenesulfinothioic acid, S-phenyl ester could be used as a tool for studying the role of sulfenic acid in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.
Applications De Recherche Scientifique
Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of potential applications in the field of scientific research. One of the primary uses of Benzenesulfinothioic acid, S-phenyl ester is as a tool for studying biochemical and physiological processes. Specifically, Benzenesulfinothioic acid, S-phenyl ester has been used as a reagent for the detection of sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells.
Propriétés
Numéro CAS |
1208-20-4 |
|---|---|
Nom du produit |
Benzenesulfinothioic acid, S-phenyl ester |
Formule moléculaire |
C12H10OS2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
benzenesulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H10OS2/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H |
Clé InChI |
POUBOKBBBIVWSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
Autres numéros CAS |
1208-20-4 |
Synonymes |
diphenylthiosulfinate DPTS phenyl benzenethiosulfinate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

